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Introduction

Ossamycin is a macrocyclic polyketide natural product that has garnered significant interest
within the scientific community for its potent and selective biological activities.[1] First isolated
in 1965 from the fermentation broths of Streptomyces hygroscopicus var. ossamyceticus, this
complex molecule has demonstrated marked antifungal and cytotoxic properties.[1][2] Its
primary mechanism of action lies in the specific inhibition of the FO subunit of the mitochondrial
F1FO0-ATPase (ATP synthase), a critical enzyme complex responsible for ATP production
through oxidative phosphorylation.[1] This targeted disruption of cellular energy metabolism
underlies its potent cytotoxic effects and positions it as a molecule of interest for further
investigation in oncology and infectious disease research. This technical guide provides a
comprehensive literature review of Ossamycin, summarizing its biological activities, detailing
relevant experimental protocols, and visualizing its mechanism of action and related cellular
pathways.

Chemical and Physical Properties

Ossamycin is a 22- to 26-membered macrocyclic polyketide characterized by a distinctive 6,6-
spiroacetal moiety.[1] Its complex structure includes multiple stereocenters and an unusual
deoxyamino sugar, L-ossamine, attached to the macrocycle.[3]
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Property Value
Molecular Formula C49H85N014
Molecular Weight 912.2 g/mol

(1S,35,6'R,7S,8E,15R,16R,17S,18R,19R,20S,2
1R,22E,26S,28R,30R)-17-[5-(dimethylamino)-6-
methyloxan-2-ylJoxy-3,15,16,18,20,21-
hexahydroxy-6'-[(2R)-2-

IUPAC Name
hydroxybutyl]-5,5,15,19,21,30-
hexamethylspiro[4,25,29-
trioxatricyclo[24.3.1.03,7]triaconta-8,22-diene-
28,2'-oxane]-24-one

CAS Number 11015-84-2

Biological Activity and Quantitative Data

Ossamycin exhibits potent cytotoxic and antifungal activities, stemming from its inhibition of
mitochondrial ATP synthase.

Cytotoxicity

Ossamycin has been identified as one of the most selective cytotoxic agents among 37,000
molecules screened against the National Cancer Institute's 60 human cancer cell line panel
(NCI-60).[1][4] This high degree of selectivity suggests a potential therapeutic window for
targeting cancer cells. While a comprehensive public dataset of GI50 values from the NCI-60
screen for Ossamycin is not readily available in the summarized literature, the assertion of its
high selectivity is a key finding.[1][4]

Antifungal Activity

The antifungal properties of Ossamycin are a direct consequence of its primary mechanism of
action, as fungi heavily rely on mitochondrial respiration.[3][5] Specific Minimum Inhibitory
Concentration (MIC) values against a broad range of fungal pathogens are not extensively
tabulated in the readily available literature. However, its classification as a potent antifungal
agent is well-established.[3][5]

© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://www.benchchem.com/product/b1233878?utm_src=pdf-body
https://www.benchchem.com/product/b1233878?utm_src=pdf-body
https://en.wikipedia.org/wiki/Ossamycin
https://pubmed.ncbi.nlm.nih.gov/11121076/
https://www.benchchem.com/product/b1233878?utm_src=pdf-body
https://en.wikipedia.org/wiki/Ossamycin
https://pubmed.ncbi.nlm.nih.gov/11121076/
https://www.benchchem.com/product/b1233878?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/31039188/
https://www.semanticscholar.org/paper/The-biosynthetic-pathway-to-ossamycin%2C-a-polyketide-Bilyk-Samborskyy/0aea95713fe130f1d73deff0ce6254b2ea26049f
https://pubmed.ncbi.nlm.nih.gov/31039188/
https://www.semanticscholar.org/paper/The-biosynthetic-pathway-to-ossamycin%2C-a-polyketide-Bilyk-Samborskyy/0aea95713fe130f1d73deff0ce6254b2ea26049f
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1233878?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Mechanism of Action: Inhibition of F1F0-ATPase

The primary molecular target of Ossamycin is the FO subunit of the mitochondrial F1FO-
ATPase.[1] This enzyme complex is essential for the synthesis of ATP, utilizing the proton
motive force generated by the electron transport chain. The FO subunit forms the proton
channel, and by binding to this component, Ossamycin effectively blocks proton translocation,
thereby halting ATP synthesis.[6] This disruption of cellular energy production is the principal
mechanism underlying its biological effects. While the precise kinetic parameters of
Ossamycin's interaction with F1FO-ATPase, such as the inhibition constant (Ki), are not
detailed in the available literature, its potent inhibitory nature is consistently reported.[3][5]

Downstream Signaling Pathways

The inhibition of mitochondrial ATP synthesis by Ossamycin triggers a cascade of downstream
cellular events, ultimately leading to cell cycle arrest and apoptosis.

Apoptosis Induction

By depleting the cell's primary energy source, Ossamycin induces the intrinsic pathway of
apoptosis. The disruption of mitochondrial function leads to the release of pro-apoptotic factors,
such as cytochrome c, from the mitochondria into the cytoplasm. This, in turn, activates a
cascade of caspases, the executioner enzymes of apoptosis, leading to programmed cell
death.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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